6-Bromo-3-chloro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, which is characterized by its unique nitrogen-containing ring structure. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of bromine and chlorine substituents on the indazole core suggests that it may exhibit interesting pharmacological properties, making it a subject of various synthetic and biological studies.
6-Bromo-3-chloro-1-methyl-1H-indazole is classified as an indazole derivative, which is a bicyclic structure formed from a five-membered ring fused to a six-membered ring containing nitrogen atoms. Indazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
The synthesis of 6-bromo-3-chloro-1-methyl-1H-indazole typically involves several key steps:
One common synthetic route involves the use of N-chlorosuccinimide for chlorination and bromine for bromination under controlled conditions. The reaction conditions often include solvents like dimethylformamide (DMF) and may require heating to facilitate cyclization and substitution processes . For example, a method described involves the iodination of 6-bromo-1H-indazole followed by Suzuki coupling to introduce additional functional groups .
The molecular structure of 6-bromo-3-chloro-1-methyl-1H-indazole features:
This arrangement contributes to its unique chemical reactivity and potential biological activity.
6-Bromo-3-chloro-1-methyl-1H-indazole can participate in various chemical reactions due to its electrophilic nature:
For instance, in one study, intermediates were synthesized via Suzuki coupling involving boronic acids, leading to diverse indazole derivatives with potential biological activities . Additionally, halogenation reactions have been optimized to yield high purity products with specific functional groups tailored for biological evaluation .
The mechanism of action for compounds like 6-bromo-3-chloro-1-methyl-1H-indazole often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that indazole derivatives may inhibit certain kinases or other proteins involved in cancer progression, thereby exhibiting anticancer properties. For example, compounds derived from indazoles have shown effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest .
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile includes:
Relevant data regarding its properties can be sourced from spectral analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structure and purity .
6-Bromo-3-chloro-1-methyl-1H-indazole has promising applications in medicinal chemistry due to its potential biological activities:
Research continues to explore its efficacy and safety profiles in preclinical studies, paving the way for future therapeutic developments .
The core structure of 6-bromo-3-chloro-1-methyl-1H-indazole consists of a planar indazole system with defined bond angles and lengths influenced by halogen substituents. Single-crystal X-ray analyses of analogous halogenated indazoles reveal that the benzene ring adopts standard aromatic geometry (C–C bond lengths ≈ 1.39 Å), while the pyrazole ring exhibits slight bond alternation due to electron withdrawal by halogens. The methyl group at N1 adopts a near-perpendicular orientation relative to the bicyclic plane, minimizing steric congestion. Key structural parameters are summarized below:
Table 1: Structural and Physical Properties of 6-Bromo-3-chloro-1-methyl-1H-indazole and Related Derivatives
Property | 6-Bromo-3-chloro-1-methyl-1H-indazole | 3-Chloro-1-methyl-1H-indazole | 6-Bromo-4-chloro-1-methyl-1H-indazole |
---|---|---|---|
CAS Number | 1286734-93-7 [9] | 52354-75-3 | 1693763-39-1 [6] |
Molecular Formula | C₈H₅BrClFN₂ | C₈H₇ClN₂ | C₈H₆BrClN₂ |
Molecular Weight (g/mol) | 263.49 | 166.61 | 245.51 [6] |
Boiling Point (°C) | – | 270.8 ± 13.0 | – |
Density (g/cm³) | – | 1.3 ± 0.1 | – |
LogP | 3.3 [9] | 2.83 | – |
Halogen positioning critically modulates molecular conformation. For example, the C3–Cl bond length (∼1.74 Å) is shorter than typical C–Cl bonds due to resonance with the adjacent N2 atom, while the steric bulk of C6–Br induces a ∼5° out-of-plane distortion in the benzene ring. This contrasts with 6-bromo-4-chloro-1-methyl-1H-indazole (CAS 1693763-39-1), where chlorine’s meta position relative to the pyrazole ring reduces ring strain [6] . Solid-state packing in these derivatives is dominated by halogen-halogen contacts and π-π stacking, with the latter occurring at ∼3.5 Å interplanar distances [8].
Bromine and chlorine substituents govern site-selective reactions in 6-bromo-3-chloro-1-methyl-1H-indazole through divergent electronic and steric mechanisms:
1H-indazoles exhibit annular tautomerism involving proton migration between N1 and N2 (1H vs. 2H tautomers). For 6-bromo-3-chloro-1-methyl-1H-indazole, N1-methylation locks the tautomeric equilibrium exclusively in the 1H-form, eliminating prototropic shifting:
Table 2: Impact of Substituents on Indazole Tautomerism and Stability
Compound | Tautomeric Equilibrium Constant (KT) | Energy Difference (ΔG, kcal/mol) | Dominant Tautomer |
---|---|---|---|
1H-Indazole (unsubstituted) | 3.2 [3] | 0.7 | 1H/2H mixture |
3-Chloro-1H-indazole | 1.5 × 10³ [3] | 4.5 | 1H |
6-Bromo-3-chloro-1H-indazole | 8.9 × 10² [3] | 4.1 | 1H |
1-Methyl-1H-indazole | >10⁶ [3] | >25.0 | 1-Methyl-1H |
6-Bromo-3-chloro-1-methyl-1H-indazole | >10⁶ [3] [8] | >25.0 | 1-Methyl-1H |
N-methylation combined with C3 halogenation confers exceptional thermal and oxidative stability. Thermogravimetric analysis of analogs like 3-chloro-1-methyl-1H-indazole (CAS 52354-75-3) shows decomposition onset at >270°C, attributable to resonance stabilization of the C3–Cl group and restricted tautomeric pathways that might otherwise facilitate degradation [3] .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9